5-(4-Chlorophenyl)pyridin-2-amine

Description

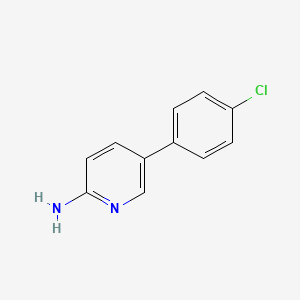

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVARCJGOURVXJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531399 |

Source

|

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-08-7 |

Source

|

| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, methods for its purification, and a thorough guide to its characterization using modern analytical techniques.

Synthesis

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples 5-bromo-2-aminopyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of analogous 5-aryl-2-aminopyridine derivatives.

Materials:

-

5-Bromo-2-aminopyridine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.

-

Reaction: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| CAS Number | 84596-08-7 |

| Appearance | Expected to be an off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted based on the analysis of structurally similar compounds, such as 2-(4-chlorophenyl)pyridine, due to the absence of directly available experimental spectra for this compound in the searched literature.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Pyridinyl-H6 |

| ~7.6 | dd | 1H | Pyridinyl-H4 |

| ~7.4 | d | 2H | Chlorophenyl-H2', H6' |

| ~7.3 | d | 2H | Chlorophenyl-H3', H5' |

| ~6.6 | d | 1H | Pyridinyl-H3 |

| ~4.5 | br s | 2H | -NH₂ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridinyl-C2 |

| ~148 | Pyridinyl-C6 |

| ~138 | Pyridinyl-C4 |

| ~136 | Chlorophenyl-C1' |

| ~133 | Chlorophenyl-C4' |

| ~129 | Chlorophenyl-C3', C5' |

| ~128 | Chlorophenyl-C2', C6' |

| ~125 | Pyridinyl-C5 |

| ~108 | Pyridinyl-C3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3450-3300 | N-H Stretch | Primary amine (two bands) |

| 3100-3000 | C-H Stretch (Aromatic) | Aromatic C-H bonds |

| 1640-1590 | N-H Bend | Primary amine |

| 1600-1450 | C=C Stretch (Aromatic) | Aromatic ring |

| 1100-1000 | C-Cl Stretch | Aryl chloride |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 204.05 | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |

| 206.05 | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |

| 205.05 | [M+H]⁺ (Protonated Molecule for ³⁵Cl isotope) |

| 207.05 | [M+H+2]⁺ (Protonated Molecule for ³⁷Cl isotope) |

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Visualizations

Synthesis Workflow

physicochemical properties of 5-(4-Chlorophenyl)pyridin-2-amine

An In-depth Technical Guide on the Physicochemical Properties of 5-(4-Chlorophenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 4-chlorophenyl group. Its structural motifs are of significant interest in medicinal chemistry, where pyridine and its derivatives are recognized as privileged scaffolds in the design of novel therapeutic agents. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, formulation, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the known and predicted . It includes detailed experimental protocols for its synthesis and characterization, presented to aid researchers in their laboratory work.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | [2][3][4] |

| Molecular Weight | 204.66 g/mol (or 204.7 g/mol ) | [2][3][4] |

| CAS Number | 84596-08-7 | [2][4] |

| Appearance | Solid (form not specified) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XlogP (Predicted) | 2.8 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and related compounds are crucial for research and development. The following protocols are based on established and widely used laboratory techniques.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-2-aminopyridines is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route for forming the critical carbon-carbon bond between the pyridine and phenyl rings.[1][5][6]

Reaction Principle: The reaction involves the coupling of a pyridyl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[7]

Materials:

-

5-Bromo-2-aminopyridine (or other suitable precursor)

-

4-Chlorophenylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-3 mol%)[6]

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Acetonitrile)[5][7]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[5]

-

Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.[7]

Protocol for Melting Point Determination

The melting point is a critical physical property for compound identification and purity assessment.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Capillary melting point apparatus[9]

-

Glass capillary tubes (one end sealed)[10]

-

Thermometer or digital temperature probe[8]

Procedure:

-

Sample Preparation: Ensure the compound is completely dry. Finely powder a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small sample.[9]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm.[9][10]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal melts (the end of the melting range).[8]

-

Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[9]

Protocol for Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. A general qualitative and semi-quantitative procedure is described below.

Materials:

-

Test tubes

-

Vortex mixer

-

The compound of interest (25 mg)

-

Solvents: Deionized water, 5% HCl, 5% NaOH, 5% NaHCO₃[11]

Procedure:

-

Water Solubility: Add 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in small portions, shaking or vortexing vigorously after each addition. Observe if the solid dissolves. If it is soluble, the compound contains a polar functional group.[11]

-

Acid Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, mixing well. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine.[11][12]

-

Base Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Dissolution suggests the presence of an acidic functional group. A subsequent test with 5% NaHCO₃ can differentiate between strong acids (soluble) and weak acids (insoluble).[11][12]

Protocol for pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting a compound's behavior at different pH values, which affects its absorption, distribution, and excretion.

Apparatus:

-

Calibrated pH meter and electrode[13]

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker or reaction vessel

Procedure:

-

Preparation: Prepare a dilute solution of the compound (e.g., 1 mM in water or a co-solvent if solubility is low). Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[13]

-

Setup: Place the compound solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13]

-

Titration (for a base like an aminopyridine):

-

Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[13]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH from a buret.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[13]

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[14][15] This is the flattest region of the buffer zone on the titration curve.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in drug discovery. This guide has consolidated the available structural and predicted physicochemical data. However, a notable gap exists in the literature regarding experimentally determined properties such as melting point, solubility, and pKa. The provided protocols offer standardized methods for researchers to determine these crucial parameters, thereby enabling a more complete and accurate physicochemical profile. Such experimental data is indispensable for advancing the use of this compound in the rational design and development of new pharmaceutical agents.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]

- 4. This compound;84596-08-7 [abichem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(4-Chlorophenyl)pyridin-2-amine (CAS Number 84596-08-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(4-Chlorophenyl)pyridin-2-amine is limited in publicly available literature. This guide has been compiled using data from structurally related compounds and established scientific principles to provide a comprehensive resource. All proposed experimental protocols are based on established methodologies for similar molecules and should be adapted and optimized as required.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 4-chlorophenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyridine and chlorophenyl moieties in a wide array of biologically active molecules. The combination of a hydrogen bond donor (amine) and acceptor (pyridine nitrogen) with the lipophilic chlorophenyl group suggests potential for diverse interactions with biological targets. This guide provides a detailed overview of its chemical properties, a proposed synthetic route, and potential biological activities based on the analysis of analogous compounds.

Physicochemical Properties

| Property | Value/Predicted Value | Notes |

| CAS Number | 84596-08-7 | |

| Molecular Formula | C₁₁H₉ClN₂ | |

| Molecular Weight | 204.66 g/mol | |

| Appearance | Predicted: Crystalline powder | Based on similar aminopyridines. |

| Melting Point | Estimated: 130-140 °C | Based on the melting point of the isomeric 5-chloropyridin-2-amine (135-138 °C). |

| Boiling Point | Predicted: >300 °C | High boiling point is expected due to the aromatic structure and potential for intermolecular hydrogen bonding. |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Typical for aromatic amines. |

| pKa | Predicted: 4-6 (for the pyridinium ion) | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing chlorophenyl group. |

| Predicted XlogP | 2.8 | Indicates moderate lipophilicity.[1] |

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of 5-bromo-2-aminopyridine with 4-chlorophenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridines.[2][3][4]

Materials:

-

5-Bromo-2-aminopyridine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene, Ethanol, and Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Potential Biological Activities and Experimental Protocols

While no specific biological activities have been reported for this compound, the structural motifs present suggest potential as an anticancer agent or a kinase inhibitor. The following sections outline hypothetical biological activities and detailed protocols for their investigation.

Potential Anticancer Activity

Many pyridine and chlorophenyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

This assay determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Experimental Protocol:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Dissolve the resulting formazan crystals in DMSO.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[5][6]

-

Potential Kinase Inhibition

The aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors, suggesting that this compound could potentially inhibit the activity of one or more protein kinases.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP indicates inhibition of the kinase.

Experimental Protocol:

-

Materials: Purified recombinant kinase, specific substrate peptide, ATP, and a commercial kinase assay kit (e.g., ADP-Glo™).

-

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Kinase Addition: Add the purified kinase and its substrate to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the reaction and measure the amount of ADP produced using the detection reagents as per the manufacturer's instructions.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.[7][8][9][10][11]

-

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Although direct experimental data is currently sparse, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation, and the outlined biological screening protocols provide a clear path for elucidating its potential pharmacological profile. Further research into this compound is warranted to fully explore its therapeutic possibilities.

References

- 1. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

The Biological Landscape of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Overview Based on Structurally Related Compounds

Disclaimer: Direct experimental data on the biological activity of 5-(4-Chlorophenyl)pyridin-2-amine is not extensively available in peer-reviewed literature. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds to infer the potential therapeutic relevance and guide future research directions for this specific molecule.

Introduction

This compound is a heterocyclic amine containing a pyridine ring substituted with a 4-chlorophenyl group and an amino group. While this specific compound has not been the subject of extensive biological investigation, its structural motifs are present in a wide array of pharmacologically active molecules. The presence of the 2-aminopyridine scaffold, in particular, is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. This technical guide will explore the documented biological activities of close structural analogs to build a predictive framework for the potential bioactivity of this compound.

Potential Therapeutic Areas Based on Structural Analogs

Analysis of publicly available research indicates that compounds with similar core structures exhibit a range of biological activities, primarily in oncology and infectious diseases.

Anticancer Activity

The 2-aminopyridine and 2-aminopyrimidine moieties are key components of numerous kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of 5-chloro-2-amino-pyrimidine have been identified as potent inhibitors of PLK4, a serine/threonine kinase that plays a critical role in centrosome duplication. Overexpression of PLK4 is associated with tumorigenesis. Structurally similar compounds have demonstrated significant anti-proliferative activity against cancer cell lines. For instance, certain aminopyrimidine-based inhibitors show potent PLK4 inhibition with IC50 values in the nanomolar range and induce mitotic arrest and apoptosis in cancer cells.

Topoisomerase II Inhibition: A series of 2-phenol-4-chlorophenyl-6-aryl pyridines have been evaluated for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair. Several of these compounds displayed stronger topoisomerase II inhibitory activity than the standard chemotherapeutic agent, etoposide. These compounds also exhibited significant cytotoxic effects against various human cancer cell lines.[1]

General Cytotoxicity: Other related structures, such as 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, have shown moderate cytotoxic effects against human cell lines.

Antimicrobial Activity

The pyridinyl and chlorophenyl moieties are also found in compounds with antimicrobial properties. For example, novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have demonstrated moderate to potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for compounds structurally related to this compound.

Table 1: Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| 5-chlorine-2-amino-pyrimidine derivatives | PLK4 | <10 | MCF-7 | <1 |

| aminopyrimidine-based PLK4 inhibitor (Compound 5f) | PLK4 | 0.8 | MCF-7 | 0.48 |

Table 2: Cytotoxic Activity of Related Pyridine Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| 2-phenol-4-chlorophenyl-6-aryl pyridines (compounds 27-37, 39) | T47D | Breast Cancer | 0.68-1.25 |

Table 3: Antimicrobial Activity of Related Thiazolopyridinones

| Compound Class | Bacterial Strain | MIC (µM) |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g) | Pseudomonas aeruginosa | 0.21 |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g) | Escherichia coli | 0.21 |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays relevant to the potential activities of this compound.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

ATP

-

Substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a microplate.

-

Add the kinase and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for anticancer drugs.

Experimental Workflow

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

A Technical Guide to 5-(4-Chlorophenyl)pyridin-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(4-chlorophenyl)pyridin-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, combining the biologically significant 2-aminopyridine and 4-chlorophenyl motifs.[1][2] Derivatives of this core are being explored for a wide range of therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this chemical series, serving as a foundational resource for researchers in drug discovery and development.

Introduction

The 2-aminopyridine moiety is a cornerstone pharmacophore found in numerous approved drugs and clinical candidates, valued for its ability to form key hydrogen bond interactions with various biological targets.[3][4] When coupled with a 4-chlorophenyl group, a common substituent in kinase inhibitors and other therapeutic agents, the resulting biaryl structure presents a versatile framework for designing potent and selective modulators of cellular pathways.[1][5] Analogs and derivatives based on this core have shown promise as kinase inhibitors, antimicrobial agents, and antiproliferative compounds.[6][7][8] This whitepaper consolidates the available technical information, presenting it in a structured format to guide further research and development.

Synthesis and Characterization

The primary challenge in synthesizing this compound and its analogs lies in the formation of the C-C bond between the pyridine and phenyl rings.[9] Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most prevalent and versatile methods for achieving this transformation.[5][9]

A general synthetic approach involves the coupling of a pyridine-containing boronic acid or ester with a chlorinated aryl partner, or vice versa. The 2-amino group often requires a protecting group during the coupling reaction to prevent side reactions.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates a typical workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for synthesizing biaryl compounds and can be adapted for specific derivatives.[10]

-

Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a round-bottom flask.

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have been investigated for several therapeutic applications, with the most prominent being in oncology. The structural motif is common in various kinase inhibitors.

-

Kinase Inhibition: Analogs containing the 2-aminopyridine or 2-aminopyrimidine core are known to target a range of kinases by acting as hinge-binders in the ATP-binding pocket.[11] Targets identified for related structures include Aurora kinases, Cyclin-dependent kinase 2 (CDK2), and Checkpoint Kinase 1 (CHK1), which are critical for cell cycle regulation and DNA damage response.[8][12][13] This makes them attractive candidates for cancer therapy.

-

Antiproliferative Activity: Numerous studies have demonstrated the potent cytotoxic effects of pyridine derivatives against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (Caco-2) cancer cells.[14][15][16]

-

Antimicrobial Activity: Certain substituted 2-aminopyridines have shown promising activity against both Gram-positive and Gram-negative bacteria, presenting a potential avenue for developing new antibacterial agents.[6]

Potential Signaling Pathway Involvement: Kinase Inhibition

The diagram below illustrates a simplified, representative signaling pathway (e.g., involving a cell cycle kinase like CDK2) that could be targeted by derivatives of this scaffold.

Quantitative Data Summary

While specific data for the parent compound this compound is not extensively published, data from closely related analogs highlight the scaffold's potential. The following table summarizes representative biological data from the literature.

| Compound / Analog | Assay Type | Target / Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridine Derivative 3b | MTT Cytotoxicity | MCF-7 (Breast) | IC₅₀ | 6.13 | [14] |

| Pyridine Derivative 3b | MTT Cytotoxicity | Huh-7 (Liver) | IC₅₀ | 6.54 | [14] |

| Pyridine Derivative 4a | MTT Cytotoxicity | HT29 (Colorectal) | IC₅₀ | 2.24 | [17] |

| Spiro-pyridine Derivative 7 | MTT Cytotoxicity | Caco-2 (Colorectal) | IC₅₀ | 7.83 | [15] |

| 4,4'-Bipyridine Derivative 9a | MTT Cytotoxicity | HepG-2 (Liver) | IC₅₀ | 8.83 | [16] |

| 2-amino-3-cyanopyridine 2c | Antimicrobial | S. aureus | MIC | 0.039 | [6] |

| 2-amino-3-cyanopyridine 2c | Antimicrobial | B. subtilis | MIC | 0.039 | [6] |

| 5-(4-chlorophenyl)furan Derivative 11a | Tubulin Polymerization | Leukemia (SR) | IC₅₀ | 0.06 | [18] |

Note: The compounds listed are analogs and not direct derivatives of the core topic. Data is presented to illustrate the potential of related chemical scaffolds.

Structure-Activity Relationship (SAR) Analysis

SAR studies on 2-aminopyridine and 2-aminopyrimidine series provide valuable insights for optimizing derivatives of the this compound core.[19][20]

-

The 2-Amino Group: This group is often crucial for activity, typically forming one or two hydrogen bonds with the hinge region of a kinase active site.[11] Substitution on this amine is generally detrimental unless the substituent can access an additional binding pocket.[21]

-

Pyridine Ring Substitutions: Modifications at the C4 and C6 positions of the pyridine ring can significantly impact potency and selectivity. Bulky or aromatic groups can be introduced to target specific sub-pockets within an enzyme active site.[19]

-

Chlorophenyl Ring: The para-chloro substitution is a common feature that can enhance binding affinity through hydrophobic and halogen-bonding interactions. Moving the chlorine or replacing it with other groups (e.g., methyl, methoxy, trifluoromethyl) is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.[1][22]

Key Experimental Methodologies

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.[17][23]

Workflow for MTT Assay

Detailed Protocol [23]

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG-2) in 96-well flat-bottom plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology. The synthetic accessibility via robust cross-coupling methods allows for extensive derivatization and optimization. Future research should focus on:

-

Systematic SAR studies to explore a wider range of substitutions on both aromatic rings to enhance potency and selectivity.

-

Elucidation of specific kinase targets and their roles in relevant disease pathways.

-

In vivo pharmacokinetic and efficacy studies of lead compounds to establish their potential for clinical development.[24]

This guide provides a solid technical foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this valuable chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine [smolecule.com]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)pyridin-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted data with established experimental protocols for analogous compounds. This information is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. While experimental data is not widely published, predicted values provide a reliable reference.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.05271 |

| [M+Na]⁺ | 227.03465 |

| [M-H]⁻ | 203.03815 |

| [M]⁺ | 204.04488 |

| Monoisotopic Mass | 204.04543 Da |

| Data sourced from PubChem CID 13242644.[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Expected)

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-3, H-4, H-6 | 6.5 - 8.5 | d, dd, s | The exact shifts and coupling constants will depend on the electronic effects of the amino and chlorophenyl groups. The H-6 proton is expected to be the most downfield. |

| Chlorophenyl H-2', H-6' | 7.3 - 7.6 | d (J ≈ 8-9 Hz) | Protons ortho to the chloro substituent. |

| Chlorophenyl H-3', H-5' | 7.3 - 7.6 | d (J ≈ 8-9 Hz) | Protons meta to the chloro substituent. |

| Amino (-NH₂) | 4.5 - 6.0 | br s | Broad singlet, chemical shift can be solvent-dependent and may exchange with D₂O. |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 (C-NH₂) | 155 - 165 | Carbon attached to the amino group, significantly shielded. |

| Pyridine C-3, C-4, C-5, C-6 | 105 - 150 | Aromatic carbons of the pyridine ring. |

| Chlorophenyl C-1' (C-Cl) | 130 - 140 | Carbon bearing the chloro substituent. |

| Chlorophenyl C-2', C-6' | 128 - 135 | Carbons ortho to the chloro substituent. |

| Chlorophenyl C-3', C-5' | 125 - 130 | Carbons meta to the chloro substituent. |

| Chlorophenyl C-4' | 135 - 145 | Quaternary carbon attached to the pyridine ring. |

Table 3: Infrared (IR) Spectroscopy Data (Expected)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[2] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds in the pyridine and chlorophenyl rings. |

| N-H Bend | 1580 - 1650 | Strong | Scissoring vibration of the primary amine.[2] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Multiple bands are expected due to the two aromatic rings. |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | Stretching vibration of the bond between the pyridine ring and the amino group.[2] |

| C-Cl Stretch | 700 - 850 | Strong | Characteristic absorption for the carbon-chlorine bond. |

| Aromatic C-H Bend (Out-of-Plane) | 690 - 900 | Strong | The pattern of these bands can provide information about the substitution pattern of the rings. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR:

-

A standard proton experiment is performed.

-

The spectral width is typically set to 12-16 ppm.

-

A relaxation delay of 1-2 seconds is used between pulses.

-

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled carbon experiment is performed.

-

The spectral width is set to approximately 200-220 ppm.

-

A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount of finely ground, dry potassium bromide (KBr) in a mortar.

-

Add a small quantity of the sample (approximately 1-2% by weight).

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.

Data Acquisition (High-Resolution Mass Spectrometer):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the molecular ion.

-

Data is acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Crystal Structure of 5-(4-Chlorophenyl)pyridin-2-amine: Data Currently Unavailable

A comprehensive search of publicly available scientific databases and literature has revealed no deposited crystal structure for the compound 5-(4-Chlorophenyl)pyridin-2-amine. While information on related molecules and derivatives exists, the specific crystallographic data required to generate an in-depth technical guide on the crystal structure of this compound is not currently available.

This includes a lack of crystallographic information files (CIFs) in databases such as the Cambridge Structural Database (CSD), which is a primary repository for small-molecule organic and metal-organic crystal structures. Furthermore, a thorough review of scientific publications did not yield any articles detailing the synthesis and single-crystal X-ray diffraction analysis of this specific compound.

While the search did identify crystal structures for more complex molecules containing the 5-(4-chlorophenyl)pyridin-2-yl moiety as a ligand in metal complexes, or for isomers and other derivatives with different functional groups, this information is not directly applicable to the crystal packing and intermolecular interactions of the parent compound, this compound.

Without the fundamental crystallographic data—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—it is not possible to construct the detailed tables of quantitative data, experimental protocols for X-ray diffraction, or the visualizations of the crystal structure and intermolecular interactions as requested.

Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to determine its crystal structure. This would involve the synthesis of the compound and the growth of single crystals of suitable quality for diffraction analysis.

Until such experimental data is generated and published, a detailed technical guide on the crystal structure of this compound cannot be provided. We will continue to monitor scientific literature and databases for any future depositions of this crystal structure.

Potential Therapeutic Targets of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 5-(4-Chlorophenyl)pyridin-2-amine based on the biological activities of structurally related compounds. There is limited direct experimental data available for this compound itself. The information provided herein is intended for research and informational purposes only and should not be construed as a recommendation for therapeutic use.

Introduction

This compound is a heterocyclic amine containing a central pyridine ring substituted with a 4-chlorophenyl group and an amino group. While direct pharmacological studies on this specific molecule are not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. By examining the established therapeutic targets of these close structural analogs, we can infer potential areas of investigation for this compound. This guide provides an in-depth analysis of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar molecules, this compound may exhibit activity against a range of therapeutic targets, primarily in the areas of oncology, metabolic disease, and neurology.

Kinase Inhibition: Targeting Cell Cycle and Transcription

The aminopyridine and aminopyrimidine scaffolds are well-established pharmacophores for kinase inhibitors. Structurally related compounds have shown potent inhibition of kinases involved in cell cycle regulation and transcription, suggesting a potential role in cancer therapy.

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for anticancer drug development. Aminopyrimidine derivatives have been identified as potent inhibitors of PLK4.

Quantitative Data for a Representative PLK4 Inhibitor (Aminopyrimidine-based):

| Compound Class | Target | Assay Type | IC50 (nM) | Reference Compound |

| Aminopyrimidine | PLK4 | In vitro enzyme activity | 0.8 | Compound 5f[1] |

| Aminopyrimidine | PLK4 | In vitro enzyme activity | 6.7 | Compound 8h[2][3] |

| 1H-pyrazolo[3,4-d]pyrimidine | PLK4 | In vitro enzyme activity | 27 | WY29[4] |

CDK9, a key regulator of transcription, and HDACs, enzymes involved in chromatin remodeling, are both validated cancer targets. Dual inhibitors targeting both have shown synergistic antitumor effects. Aminopyridine and aminopyrimidine derivatives have been successfully developed as potent dual CDK9/HDAC inhibitors.

Quantitative Data for a Representative CDK9/HDAC Dual Inhibitor (Aminopyridine-based):

| Compound Class | Target | Assay Type | IC50 (nM) | Reference Compound |

| Aminopyridine | CDK9 | In vitro enzyme activity | 88.4 | Compound 8e[5] |

| Aminopyridine | HDAC1 | In vitro enzyme activity | 168.9 | Compound 8e[5] |

Signaling Pathway: PLK4 in Centriole Duplication

Experimental Workflow: In Vitro Kinase Inhibition Assay

Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. Pyridone and pyrimidine derivatives have been identified as modulators of GPR119, a receptor implicated in metabolic regulation.

GPR119 is a Gs-coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP, resulting in enhanced glucose-stimulated insulin secretion and release of incretin hormones like GLP-1. Agonists of GPR119 are therefore being investigated as potential treatments for type 2 diabetes.

Quantitative Data for a Representative GPR119 Agonist (Pyrimidine-based):

| Compound Class | Target | Assay Type | EC50 (nM) | Reference Compound |

| Pyrimidine | human GPR119 | cAMP Accumulation | 4.7 - 9 | AR231453[6] |

| Pyrimidine | human GPR119 | cAMP Accumulation | 46 | APD597[6] |

Signaling Pathway: GPR119-Mediated GLP-1 Secretion

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The 2-aminopyridine scaffold is a key feature of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme responsible for the production of nitric oxide in the nervous system. Overproduction of nitric oxide is implicated in various neurological disorders, making nNOS a target for therapeutic intervention.

Quantitative Data for Representative nNOS Inhibitors (2-Aminopyridine-based):

| Compound Class | Target | Assay Type | Ki (nM) | Reference Compound |

| 2-Aminopyridine | rat nNOS | Hemoglobin Capture Assay | 16 | Compound 14j[7] |

| 2-Aminopyridine | human nNOS | Hemoglobin Capture Assay | 13 | Compound 14j[7] |

| 2-Aminopyridine | rat nNOS | Hemoglobin Capture Assay | 46 | Truncated aminopyridine[8] |

| 2-Aminopyridine | human nNOS | Hemoglobin Capture Assay | 48 | Truncated aminopyridine[8] |

Inhibition of Tubulin Polymerization

Compounds containing a 4-chlorophenyl group linked to a heterocyclic ring system have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data for Representative Tubulin Polymerization Inhibitors (Chlorophenyl-containing heterocycles):

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| Pyrazoline | Leukemia (SR) | Cytotoxicity | 0.05 | Compound 7e[9] |

| Pyridine | Leukemia (SR) | Cytotoxicity | 0.06 | Compound 11a[9] |

| 3-amino-5-phenylpyrazole | Tubulin Polymerization | In vitro assay | 1.87 | Unnamed[10] |

| 3-amino-5-phenylpyrazole | Breast Cancer (MCF-7) | Cytotoxicity | 0.038 | Unnamed[10] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (e.g., for PLK4, CDK9)

Principle: This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme. The kinase activity is typically quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed.

General Protocol (using ADP-Glo™ Kinase Assay as an example):

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).

-

Dilute the purified kinase (e.g., recombinant human PLK4) and the corresponding substrate (e.g., a specific peptide) in the reaction buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate the plate at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a non-linear regression model.

-

cAMP Accumulation Assay (for GPR119)

Principle: This cell-based assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of a Gs-coupled receptor like GPR119 by an agonist.

General Protocol (using HTRF as an example):

-

Cell Culture and Seeding:

-

Culture a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119) in a suitable medium.

-

Seed the cells into a 384-well plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound (potential GPR119 agonist) in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody).

-

Incubate the plate in the dark at room temperature.

-

-

Data Analysis:

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Principle: This assay measures the production of nitric oxide (NO) by the nNOS enzyme. The inhibition of NO production by a test compound is quantified. The hemoglobin capture assay is a common method.

General Protocol (Hemoglobin Capture Assay):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., HEPES buffer, pH 7.5).

-

Prepare solutions of purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), calmodulin, and CaCl₂.

-

Prepare a solution of oxyhemoglobin.

-

Prepare serial dilutions of the test compound.

-

-

Enzyme Reaction:

-

In a cuvette, combine the assay buffer, nNOS, L-arginine, cofactors, and the test compound.

-

Initiate the reaction by adding NADPH.

-

Monitor the change in absorbance at a specific wavelength (e.g., 401 nm) over time, which corresponds to the conversion of oxyhemoglobin to methemoglobin by NO.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the percent inhibition relative to a control without the inhibitor.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km for the enzyme.[7][8][15][16][17]

-

Cell-Based Tubulin Polymerization Inhibition Assay

Principle: This assay assesses the ability of a compound to disrupt the microtubule network within cells, which is indicative of tubulin polymerization inhibition. This can be visualized using immunofluorescence or by monitoring morphological changes.

General Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line like HeLa or a cell line sensitive to microtubule disruption) on coverslips or in imaging plates.

-

Treat the cells with various concentrations of the test compound for a specific duration.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the microtubule network using a fluorescence microscope.

-

Qualitatively or quantitatively assess the disruption of the microtubule network (e.g., depolymerization, formation of aberrant structures) compared to vehicle-treated control cells.

-

The concentration of the compound that causes a 50% disruption of the microtubule network can be determined. Alternatively, a cytotoxicity assay (e.g., MTT assay) can be used to determine the IC50 for cell viability, which is often correlated with tubulin polymerization inhibition for this class of compounds.[9][10][18][19][20]

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is limited, the analysis of its structural analogs provides a strong rationale for investigating its potential as a modulator of several key biological targets. The most promising avenues for future research appear to be in the fields of oncology (targeting kinases like PLK4 and CDK9, and tubulin polymerization) and metabolic disorders (targeting the GPR119 receptor). The experimental protocols outlined in this guide provide a starting point for the in vitro characterization of the activity of this compound against these potential targets. Further investigation through synthesis, in vitro and in vivo testing is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

In Vitro and In Vivo Studies of 5-(4-Chlorophenyl)pyridin-2-amine and Structurally Related Analogs: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo biological studies for the compound 5-(4-Chlorophenyl)pyridin-2-amine. This guide therefore provides a comprehensive overview of the biological activities, experimental protocols, and mechanisms of action for structurally related compounds containing the key pharmacophores of a chlorophenyl group and a pyridin-2-amine or similar bioisosteric scaffold. The data presented herein is intended to provide a valuable reference for researchers and drug development professionals interested in this chemical space, highlighting potential therapeutic applications and methodologies for future investigation of this compound itself.

Executive Summary

The combination of a chlorophenyl moiety and a pyridine-based scaffold is a common feature in a variety of biologically active molecules. While direct experimental data for this compound is not publicly available, research on analogous structures reveals significant potential in several therapeutic areas. Notably, these related compounds have demonstrated promising anticancer, antimicrobial, and kinase inhibitory activities. This guide synthesizes the available preclinical data for these analogs, presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to inform future research and development efforts.

Anticancer Activity of Related Compounds

Structurally similar compounds have been extensively evaluated for their anticancer properties, demonstrating effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

In Vitro Anticancer Studies

A close structural analog, 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS), has been evaluated for its cytotoxic effects against human cancer cell lines.

Table 1: In Vitro Anticancer Activity of HCPTS [1][2]

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| HCPTS | HCT116 | Colon Carcinoma | 11.2 |

| HCPTS | HEPG2 | Liver Carcinoma | 14.5 |

A series of pyrazolidine-3,5-dione derivatives bearing two 4-chlorophenyl groups have shown potent antiproliferative activity. Compound 4u from this series was identified as a particularly effective agent.[3][4]

Table 2: In Vitro Anticancer Activity of Compound 4u [3][4]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 4u | MGC-803 | Gastric Cancer | 5.1 |

| 4u | EC-109 | Esophageal Carcinoma | 7.8 |

| 4u | MCF-7 | Breast Cancer | 10.1 |

| 4u | SMMC-7721 | Hepatocellular Carcinoma | 6.3 |

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant cytotoxicity against several cancer cell lines.

Table 3: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives [5]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 9a | Hela | Cervical Cancer | 2.59 |

| 14g | MCF7 | Breast Cancer | 4.66 |

| 14g | HCT-116 | Colon Cancer | 1.98 |

| Doxorubicin (Ref.) | Hela | Cervical Cancer | 2.35 |

| Doxorubicin (Ref.) | MCF7 | Breast Cancer | 4.57 |

| Doxorubicin (Ref.) | HCT-116 | Colon Cancer | 2.11 |

In Vivo Anticancer Studies

The most potent compound from the in vitro studies, 4u , was further evaluated in a xenograft mouse model using human gastric cancer cells (MGC-803). The study demonstrated that compound 4u effectively inhibited tumor growth in vivo without significant toxic side effects.[3][4]

Mechanism of Action: Apoptosis Induction

Studies on compound 4u revealed that its anticancer activity is mediated through the induction of apoptosis. Flow cytometry and western blot analyses in MGC-803 cells showed that treatment with 4u leads to the activation of caspase-9 and caspase-3, key effectors in the intrinsic apoptotic pathway.[3][4]

Caption: Apoptosis induction pathway by Compound 4u.

Kinase Inhibitory Activity of Related Compounds

The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Analogs containing this core structure have been investigated for their potential to inhibit various protein kinases involved in cell signaling and disease.

In Vitro Kinase Inhibition

A series of N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key target in angiogenesis.[6]

In a study focused on developing treatments for colon cancer, a 2-amino-pyridine derivative, compound 29 , was identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[7]